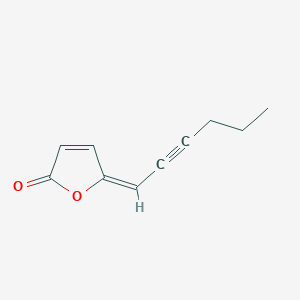

5-(Hex-2-yn-1-ylidene)furan-2(5h)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(5E)-5-hex-2-ynylidenefuran-2-one |

InChI |

InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3/b9-6+ |

InChI Key |

PHUPYFCPQIPDNQ-RMKNXTFCSA-N |

Isomeric SMILES |

CCCC#C/C=C/1\C=CC(=O)O1 |

Canonical SMILES |

CCCC#CC=C1C=CC(=O)O1 |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biosynthesis of 5 Hex 2 Yn 1 Ylidene Furan 2 5h One

Identification in Plant Species and Natural Product Chemistry

Also known as (4Z)-Lachnophyllum lactone, 5-(Hex-2-yn-1-ylidene)furan-2(5H)-one is a recognized secondary metabolite found within the plant kingdom, particularly in the Asteraceae family.

Discovery and Characterization in Conyza canadensis and Conyza bonariensis

This acetylenic furanone has been identified as a constituent of Conyza canadensis (Canadian horseweed) and Conyza bonariensis (hairy fleabane). mdpi.comresearchgate.net Its structural elucidation was accomplished through comprehensive spectroscopic analysis. Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra have been instrumental in determining the carbon skeleton and the stereochemistry of the molecule. mdpi.comresearchgate.netresearchgate.net The configuration of the exocyclic double bond has been confirmed as Z through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which show coupling between specific protons. mdpi.com

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to confirm the molecular weight of the compound. mdpi.comresearchgate.net

Phytochemical Investigations and Isolation Methodologies

The isolation of this compound from Conyza species is typically achieved through a process known as bioactivity-guided fractionation. mdpi.comresearchgate.net This method involves:

Extraction: Lyophilized plant material is extracted with a solvent, often a mixture of methanol (B129727) and water, followed by partitioning with a less polar solvent like dichloromethane (B109758) to capture the desired compounds. mdpi.com

Fractionation: The crude extract is then separated into fractions using chromatographic techniques. Thin-Layer Chromatography (TLC) is a common method for this purpose. researchgate.net

Bioassay: Each fraction is tested for its biological activity (e.g., phytotoxicity). The most active fractions are selected for further purification.

Purification: The active fractions are subjected to further chromatographic separation, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to yield the pure compound. researchgate.net

Proposed Biosynthetic Pathways for Lachnophyllum Lactone

While the specific biosynthetic pathway for Lachnophyllum lactone has not been fully elucidated, it is understood to be derived from the well-established polyacetylene pathway in plants, particularly within the Asteraceae family. nih.govresearchgate.net The general proposed pathway is as follows:

Origin from Fatty Acids: The biosynthesis begins with oleic acid, a common C18 fatty acid. lth.se

Desaturation: A series of desaturation steps introduces double and triple bonds into the fatty acid chain, leading to the formation of key acetylenic precursors like crepenynic acid. nih.govlth.se

Chain Shortening and Modification: The C18 acetylenic fatty acid undergoes further modifications, including chain shortening through processes like β-oxidation, and cyclization to form the furanone ring structure. lth.se The precise enzymatic steps leading to the formation of the γ-lactone ring in this specific compound are still a subject of investigation. nih.gov

Ecological Role and Bioactivity in Natural Systems: Allelopathy and Phytotoxicity

This compound plays a significant ecological role as an allelochemical, influencing the growth and development of neighboring plants. Its phytotoxic properties have been documented against a range of plant species.

This compound has demonstrated notable inhibitory effects on the growth of several parasitic weeds. For instance, it has been shown to inhibit the radicle growth of Orobanche minor and Phelipanche ramosa. nih.govacs.org Furthermore, it exhibits strong phytotoxic activity against the parasitic plant Cuscuta campestris, with a reported IC50 value (the concentration required to inhibit growth by 50%) of 24.8 µg/mL. mdpi.comresearchgate.net

Studies have also documented its phytotoxic effects against other plant species. mdpi.comnih.gov Research has shown its inhibitory activity against the germination and growth of Lactuca sativa (lettuce), Agrostis stolonifera (creeping bentgrass), and Lemna paucicostata (duckweed). researchgate.netnih.gov Interestingly, it has also been found to inhibit the seed germination of its source plant, Conyza bonariensis, suggesting a role in self-regulation. nih.govacs.org

The phytotoxic activity of this compound is concentration-dependent. For example, against Cuscuta campestris, significant inhibition of seedling growth was observed at concentrations ranging from 10 to 100 µg/mL. mdpi.com

Below is a table summarizing the observed phytotoxic effects of this compound on various plant species.

| Target Plant Species | Observed Effect | Reference |

| Cuscuta campestris | Inhibition of seedling growth (IC50 = 24.8 µg/mL) | mdpi.comresearchgate.net |

| Orobanche minor | Inhibition of radicle growth | nih.govacs.org |

| Phelipanche ramosa | Inhibition of radicle growth | nih.govacs.org |

| Lactuca sativa | Phytotoxic activity | researchgate.netnih.gov |

| Agrostis stolonifera | Phytotoxic activity | researchgate.netnih.gov |

| Lemna paucicostata | Phytotoxic activity | researchgate.netnih.gov |

| Conyza bonariensis | Inhibition of seed germination | nih.govacs.org |

Advanced Synthetic Methodologies for 5 Hex 2 Yn 1 Ylidene Furan 2 5h One and Analogues

Strategies for Furan-2(5H)-one Ring Construction

The formation of the furan-2(5H)-one (or butenolide) ring is the cornerstone of synthesizing the target compound and its analogues. Modern synthetic chemistry offers several powerful transition-metal-catalyzed and classical approaches to achieve this.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis stands out for its versatility in forming carbon-carbon and carbon-heteroatom bonds, making it a powerful tool for heterocycle synthesis. Various palladium-catalyzed strategies have been developed to construct the furan-2(5H)-one scaffold through different cyclization pathways.

Tandem Alkyne–Alkene Cross Coupling/Lactonization Processes

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. Palladium-catalyzed tandem processes that combine a cross-coupling reaction with a subsequent lactonization are highly effective for building complex lactones. While a direct alkyne-alkene coupling to form the specific 5-(hex-2-yn-1-ylidene)furan-2(5H)-one is a specialized transformation, the general strategy can be understood from related processes. For instance, palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization reactions can convert a linear carboxylic acid with a tethered olefin into a bicyclo[3.2.1]lactone scaffold. nih.gov This highlights palladium's ability to facilitate both a C-C bond formation (olefination) and a C-O bond formation (lactonization) in a single sequence. nih.gov

A related strategy involves the palladium-catalyzed coupling of ene-yne-ketones, which serve as carbene precursors, with terminal alkynes. rsc.org This method results in furan-substituted enynes through a metal carbene migratory insertion process, demonstrating the formation of a furan (B31954) ring coupled with an alkyne moiety. rsc.org Another powerful approach is the palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with various boronic acids. ysu.am While this method functionalizes a pre-formed butenolide ring rather than constructing it, it showcases the utility of palladium in forging C-C bonds at the furanone core, a key step for creating analogues. ysu.am

| Reactants | Catalyst System | Key Transformation | Product Type |

| Linear carboxylic acid with tethered olefin | Pd(II) catalyst | Tandem intramolecular β-C(sp³)–H olefination and lactonization | Bicyclic lactones nih.gov |

| Ene-yne-ketones and terminal alkynes | Palladium catalyst | Alkyne–alkyne cross-coupling via metal carbene migratory insertion | Furan-substituted enynes rsc.org |

| 4-Tosyl-2(5H)-furanone and boronic acids | Pd(PPh₃)₄ / Cs₂CO₃ | Suzuki-Miyaura cross-coupling | 4-Substituted-2(5H)-furanones ysu.am |

Oxidative Carbonylative Double Cyclization Approaches

Oxidative carbonylation represents a sophisticated method for synthesizing carbonyl-containing compounds. In the context of furanone synthesis, palladium catalysts can facilitate a cascade involving oxidation, carbon monoxide (CO) insertion, and cyclization. These reactions often involve a Pd(0)/Pd(II) catalytic cycle where the palladium center activates the substrate, incorporates CO, and is then reoxidized by an external oxidant.

Reductive Carbonylation Routes

In contrast to oxidative methods, reductive carbonylation involves the introduction of a carbonyl group alongside a reduction step. These routes are particularly useful when starting from substrates at a higher oxidation state, such as aryl halides. A palladium-catalyzed reductive carbonylation of aryl halides using N-formylsaccharin as a convenient carbon monoxide source has been developed. nih.gov This process efficiently converts aryl halides into aldehydes. nih.gov

This fundamental transformation can be extended to cyclization reactions. For instance, a palladium-catalyzed reductive and carbonylative cyclization of methylenecyclopropanes (MCPs) tethered to an ortho-iodoaryl group has been developed. researchgate.net Using N-formylsaccharin as the CO source and a silane (B1218182) as the hydrogen source, this method allows for a one-pot reduction, ring-opening of the strained MCP, and carbonylative cyclization to produce indanone derivatives. researchgate.net This strategy of coupling a carbonylation with a cyclization via an organopalladium intermediate could be conceptually adapted for the synthesis of furanones from appropriately substituted halo-alkenols. The mechanism typically involves the oxidative addition of the halide to a Pd(0) complex, followed by CO insertion to form an acyl-palladium(II) intermediate. Intramolecular attack by a tethered hydroxyl group would then yield the lactone and regenerate the Pd(0) catalyst.

| Starting Material | CO Source | Catalyst | Key Process |

| Aryl halides | N-Formylsaccharin | Palladium | Reductive carbonylation to aldehydes nih.gov |

| ortho-Iodo-tethered methylenecyclopropanes | N-Formylsaccharin | Palladium | Reductive, ring-opening, carbonylative cyclization researchgate.net |

| Vinyl Bromide with pendant -OH group | Carbon Monoxide (gas) | Palladium(0) | Carbonylative cyclization |

Gold-Catalyzed Activation of Alkynes in Furanone Synthesis

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the π-bonds of alkynes towards nucleophilic attack. acs.org This high π-acidity, combined with low oxophilicity, allows gold catalysts to operate under mild conditions and in the presence of various functional groups, including alcohols. acs.orgnih.gov This reactivity is ideal for synthesizing oxygen heterocycles like furanones from alkynol precursors.

The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which renders the triple bond highly electrophilic. An intramolecular attack by a suitably positioned hydroxyl or carboxyl group then occurs. For furanone synthesis, this typically involves a 5-endo-dig or 5-exo-dig cyclization of an alkynoic acid or a related substrate. The resulting vinyl-gold intermediate is then protonated (protodeauration) to release the furanone product and regenerate the active gold catalyst. This methodology has been widely applied in the total synthesis of natural products containing O-heterocycles. acs.orgnih.gov The ability of gold to catalyze complex cascade reactions has also been leveraged to construct polycyclic compounds from alkyne starting materials. capes.gov.br

Furanone Synthesis from Furfural-Derived Intermediates

Furfural (B47365), a renewable platform chemical derived from lignocellulosic biomass, serves as an attractive starting material for the synthesis of furan-based compounds, including furan-2(5H)-one. rsc.org The primary route from furfural to furan-2(5H)-one is through a Baeyer-Villiger type oxidation.

This transformation can be achieved using various catalytic systems. A common method involves the use of hydrogen peroxide (H₂O₂) as a green oxidant in the presence of an acid catalyst. researchgate.netrsc.org For instance, trifluoroacetic acid has been shown to catalyze the oxidation of furfural with 30% H₂O₂ to give 2(5H)-furanone in moderate yields. researchgate.net Biphasic systems using formic acid have also proven effective, achieving yields of over 60%. acs.org In these systems, a peroxy acid is formed in situ, which then acts as the active oxidizing agent. acs.org While many effective systems rely on homogeneous acid catalysts, heterogeneous catalysts like sulfated zirconia have also been investigated, although sometimes with lower yields. acs.org The direct oxidation of furfural provides a sustainable and direct route to the core furan-2(5H)-one structure, which can then be further functionalized. researchgate.net

| Catalyst/Reagent | Oxidant | Key Features | Yield of 2(5H)-Furanone |

| Trifluoroacetic acid | 30% H₂O₂ | Homogeneous, monophasic system | Up to 52% researchgate.net |

| Formic acid | H₂O₂ | Homogeneous, biphasic system | 60–62% acs.org |

| Acetic acid | H₂O₂ | Homogeneous system | Up to 71% acs.org |

| Sulfated zirconia | H₂O₂ | Heterogeneous catalyst | ~30% acs.org |

Catalyst-Free Organic Reaction Protocols for Furanone Scaffolds

The development of synthetic methods that avoid the use of expensive and often toxic metal catalysts is a significant goal in modern organic chemistry. For the construction of furanone scaffolds, several catalyst-free protocols have been established, offering more sustainable and economical alternatives.

One effective metal-free approach involves the cycloisomerization of allenic hydroxyketones. This method can be performed efficiently in water, obviating the need for any metal catalyst to yield 3(2H)-furanones. organic-chemistry.org Another strategy relies on a base-induced intramolecular cyclization. For instance, (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts can be converted into 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields under mild, ambient conditions within a short reaction time. organic-chemistry.org

Multicomponent reactions (MCRs) also provide a powerful catalyst-free route to highly substituted furan derivatives. An efficient one-pot synthesis of polysubstituted furans has been developed from the reaction of 1,3-diphenylpropane-1,3-dione, aromatic aldehydes, and cyclohexyl isocyanide without the need for a catalyst. nih.gov Furthermore, base-catalyzed, metal-free reactions of α-hydroxy ketones with cyano compounds can produce tetrasubstituted furans under mild conditions with high functional group tolerance. researchgate.net This method is notable for its atom economy as it avoids the pre-functionalization of substrates. researchgate.net

A notable metal-free diazo cross-coupling reaction has been developed for the synthesis of 3(2H)-furanone derivatives. nih.gov This process involves the reaction of α-aryldiazo ketones with α-diazo esters at 60 °C in tetrahydrofuran (B95107) (THF). nih.gov The proposed mechanism involves the initial Wolff rearrangement of the α-aryldiazo ketone to a ketene, which is then trapped by the second diazo compound, leading to a cyclopropanone (B1606653) intermediate that ultimately rearranges to the furanone product. nih.gov

Table 1: Summary of Selected Catalyst-Free Furanone Synthesis Protocols

| Reaction Type | Starting Materials | Key Conditions | Product Type | Reference |

| Cycloisomerization | Allenic hydroxyketones | Water, heat | 3(2H)-Furanones | organic-chemistry.org |

| Intramolecular Cyclization | (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts | Base-mediated | 5-Aryl-3(2H)-furanones | organic-chemistry.org |

| Multicomponent Reaction | 1,3-Diketone, aldehyde, isocyanide | One-pot, solvent | Polysubstituted furans | nih.gov |

| Diazo Cross-Coupling | α-Aryldiazo ketones, α-diazo esters | THF, 60 °C | 3(2H)-Furanones | nih.gov |

| Base-Catalyzed Condensation | α-Hydroxy ketones, cyano compounds | Organic base (e.g., DBU) | Tetrasubstituted furans | researchgate.net |

Stereoselective Synthesis of (Z)-5-(Hex-2-yn-1-ylidene)furan-2(5H)-one

Achieving stereocontrol in the synthesis of γ-alkylidenebutenolides, such as this compound, is critical, as the geometry of the exocyclic double bond significantly influences the molecule's biological activity. The synthesis of the desired (Z)-isomer requires carefully designed strategies that favor its formation over the (E)-isomer.

A powerful strategy for the stereocontrolled synthesis of γ-alkylidenebutenolides relies on the stereospecific β-elimination of water from diastereomerically pure γ-(α-hydroxyalkyl)butenolide precursors. researchgate.net The stereochemical outcome of the elimination is directly dependent on the configuration of the precursor.

A like (lk) diastereomer, upon anti-elimination, stereospecifically yields the (Z)-γ-alkylidenebutenolide . researchgate.net

An unlike (ul) diastereomer, under the same conditions, furnishes the (E)-γ-alkylidenebutenolide . researchgate.net

For the specific synthesis of (Z)-5-(hex-2-yn-1-ylidene)furan-2(5H)-one, this strategy would involve the synthesis of a diastereomerically pure like-γ-(α-hydroxy-hex-2-yn-1-yl)butenolide precursor. This precursor could then be subjected to dehydration using agents such as triflic anhydride (B1165640) and pyridine (B92270) or via a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) to induce a stereospecific anti-elimination, yielding the target (Z)-isomer with high selectivity. researchgate.net Zeolite catalysts, such as H-ZSM 5, have also been successfully employed to mediate the dehydration stereoselectively, favoring the formation of Z-γ-alkylidenebutenolides. researchgate.net

Another approach to control the stereochemistry is through Horner-Wadsworth-Emmons (HWE) type reactions. ingentaconnect.com This method involves the condensation of a ketone or aldehyde with a phosphonate-stabilized carbanion. The stereochemical outcome (Z vs. E) can often be influenced by the choice of the phosphonate (B1237965) reagent (e.g., substituents on the phosphorus), the base, and the reaction conditions.

Synthetic Routes to Key Precursors for this compound

The synthesis of the target molecule can be approached through various retrosynthetic disconnections, leading to several key precursors whose own syntheses are well-established.

Route A: Convergent Synthesis via Wittig-type Reaction This approach involves coupling a furanone core with the C6 side chain. A key precursor is a furanone phosphonium (B103445) ylide, which can be reacted with an aldehyde corresponding to the side chain.

Furanone Precursor: The synthesis can start from 5-hydroxy-2(5H)-furanone, which is accessible through methods like the oxidation of furfural followed by reduction or via efficient catalytic routes using titanium silicate (B1173343) molecular sieves. rsc.org The hydroxyl group can be converted into a leaving group (e.g., a halide or tosylate) and subsequently reacted with triphenylphosphine to form the corresponding phosphonium salt. Treatment with a base generates the ylide, 5-(triphenylphosphoranylidene)furan-2(5H)-one.

Side-Chain Precursor: The required aldehyde is hex-2-ynal . This can be prepared via the oxidation of the commercially available alcohol, hex-2-yn-1-ol, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Route B: Cyclization of an Acyclic Precursor (Paal-Knorr type) The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. youtube.com To apply this to the target molecule, a suitable acyclic 1,4-dicarbonyl precursor must be constructed. An electrochemical, metal-free method has been developed for the Z-stereoselective synthesis of 1,4-dicarbonyl alkenes via the three-component coupling of sulfoxonium ylides, alkynes, and water, which could provide a viable precursor for subsequent cyclization. nih.gov

Table 2: Key Precursors and Their Synthetic Methods

| Precursor | Structure | Synthetic Method | Starting Materials | Reference |

| 5-Hydroxy-2(5H)-furanone | A furanone ring with a hydroxyl group at C5. | Oxidation of furfural; Catalytic oxidation with TS-1 catalyst. | Furfural | rsc.org |

| Hex-2-ynal | A six-carbon chain with a terminal aldehyde and a triple bond at C2. | Oxidation of the corresponding primary alcohol. | Hex-2-yn-1-ol | General Method |

| 1,4-Dicarbonyl Alkene | An acyclic compound with two carbonyl groups in a 1,4-relationship and a Z-alkene. | Electrochemical three-component coupling. | Sulfoxonium ylide, alkyne, water | nih.gov |

Application of Furan-2(5H)-one Ring Construction in Total Synthesis of Complex Natural Products

The furan-2(5H)-one (or butenolide) ring is a crucial structural motif found in a wide array of biologically active natural products. rsc.org Consequently, the development of synthetic strategies to construct this ring has been a central theme in the total synthesis of many complex molecules.

Nostodione A: Nostodione A, a metabolite isolated from the cyanobacterium Nostoc commune, is known to inhibit mitotic spindle formation. chalmers.senih.gov Its structure features a complex tricyclic cyclopent[b]indol-2(1H)-one system. The first total synthesis of nostodione A employed a stereoselective intramolecular reductive Heck cyclization as the key transformation to construct the fused tricyclic core from indole-3-acetic acid and O-silylated 4-ethynylphenol. chalmers.senih.gov This core structure is a sophisticated variant of the furanone scaffold.

Scabrolide B and other Norcembranoids: Norcembranoids isolated from soft corals, such as scabrolide B, feature intricate polycyclic systems containing a butenolide ring. The total synthesis of scabrolide B involved a challenging intramolecular alkenylation to form a congested cycloheptene (B1346976) ring. nih.gov The synthesis demonstrated the transformation of the butenolide moiety into other complex structures, such as the base-mediated isomerization and oxa-Michael addition to form ineleganolide, highlighting the versatility of the furanone scaffold in biosynthetic and synthetic pathways. nih.gov

Table 3: Furan-2(5H)-one in Natural Product Synthesis

| Natural Product | Source | Biological Activity | Key Synthetic Step for Furanone Core | Reference |

| Rubrolides | Tunicate (Ritterella rubra) | Antibacterial, Herbicidal | Vinylogous aldol (B89426) condensation | nih.govtandfonline.com |

| Nostodione A | Cyanobacterium (Nostoc commune) | Mitotic spindle inhibitor | Intramolecular reductive Heck cyclization | chalmers.senih.gov |

| Scabrolide B | Soft Coral (Sinularia sp.) | Not specified | Intramolecular alkenylation / Mukaiyama–Michael addition | nih.gov |

| Rubriflordilactone B | Schisandra rubriflora | Not specified | Cu(II)-catalyzed tandem acyloin acylation-Wittig olefination | nih.gov |

Chemical Reactivity and Mechanistic Transformations of 5 Hex 2 Yn 1 Ylidene Furan 2 5h One

Reactivity of the Exocyclic Hex-2-yn-1-ylidene Moiety

The exocyclic C=CH-C≡C-CH2-CH3 group is a conjugated enyne system. This extended π-system influences the electron distribution across the entire molecule and presents multiple potential sites for chemical reactions.

Alkyne Functionality in Conjugated Systems

The alkyne group within the conjugated side chain is a region of high electron density, making it susceptible to electrophilic additions. However, in a system like 5-(Hex-2-yn-1-ylidene)furan-2(5H)-one, the entire conjugated chain, including the exocyclic double bond and the lactone's α,β-unsaturation, acts as a single, extended electron-deficient system. This is due to the electron-withdrawing effect of the carbonyl group.

This extended conjugation makes the terminal positions of the conjugated system susceptible to nucleophilic attack through a process known as vinylogous conjugate addition or Michael addition. nih.govresearchgate.net Instead of a direct attack at the carbonyl carbon (1,2-addition), nucleophiles are more likely to add to the β-carbon of the α,β-unsaturated lactone or even to the δ-position (the terminal sp-hybridized carbon of the alkyne). The presence of conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the system more reactive towards nucleophiles. nih.gov

The general mechanism for a 1,4-conjugate addition involves the nucleophile attacking the β-position of an α,β-unsaturated carbonyl compound. nih.gov This concept can be extended to the more distant electrophilic sites in this compound.

Stereochemical Influence on Reactivity of the Exocyclic Double Bond

The approach of a nucleophile to the electrophilic centers of the molecule will be influenced by steric hindrance. For an uncatalyzed reaction in solution, the nucleophile can theoretically attack from either face of the planar furanone ring. libretexts.org However, the bulky hexynyl side chain may sterically hinder one face more than the other, potentially leading to a degree of diastereoselectivity in the addition products. In enzyme-catalyzed reactions, the stereochemistry of such additions is typically tightly controlled, leading to a single stereoisomer. libretexts.org

The stereospecificity of nucleophilic substitution reactions, such as the SN2 mechanism, is well-established, where backside attack leads to an inversion of configuration. researchgate.net While direct substitution at the double bond is not typical, addition-elimination reactions could be influenced by these stereochemical principles. The Felkin-Ahn and Cieplak models are often used to predict the stereochemical outcome of nucleophilic attack on carbonyl groups adjacent to a stereocenter, and similar principles of minimizing steric interactions and considering electronic effects would apply here. youtube.com

Transformations Involving the Furan-2(5H)-one Ring System

The furan-2(5H)-one ring is a key structural motif found in numerous natural products and is known for its diverse reactivity. organic-chemistry.orgnih.gov The lactone functionality, being a cyclic ester, is electrophilic at the carbonyl carbon. Furthermore, the α,β-unsaturation within the ring provides an additional site for conjugate additions.

Nucleophilic Additions and Substitutions on the Lactone Ring

Nucleophilic attack on the furan-2(5H)-one ring system can occur at several positions, primarily at the carbonyl carbon (a 1,2-addition) or at the β-carbon (C4) via a conjugate (or Michael) addition. researchgate.netmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com The outcome often depends on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium or Grignard reagents, tend to favor direct 1,2-addition at the carbonyl group. In contrast, "soft" nucleophiles, which include many oxygen- and nitrogen-centered species, typically favor the 1,4-conjugate addition. youtube.comyoutube.com

For this compound, the extended conjugation complicates this picture, creating a competition between 1,4-addition into the ring and 1,6- or 1,8-addition along the exocyclic chain.

Reactions with Oxygen-Centered Nucleophiles

While no specific studies on this compound with oxygen nucleophiles are available, reactions on related furanone systems provide insight into potential transformations. The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with alcohols can lead to substitution at the C5 position. researchgate.net

In the case of α,β-unsaturated butenolides, oxygen-centered nucleophiles like alcohols or water can participate in conjugate addition reactions, often catalyzed by acid or base. researchgate.net For the title compound, an alcohol (R-OH) could potentially add in a 1,4-manner to the lactone ring, leading to a 4-alkoxy-dihydofuranone derivative. Alternatively, addition could occur at the terminal carbon of the enyne system. The regioselectivity would likely be influenced by reaction conditions such as temperature and the choice of catalyst.

Table 1: Plausible Products from Reaction with Oxygen-Centered Nucleophiles

| Nucleophile | Proposed Reaction Type | Potential Product Structure |

|---|---|---|

| H₂O | 1,4-Conjugate Addition | 4-Hydroxy-5-(hex-2-yn-1-ylidene)dihydrofuran-2(3H)-one |

| CH₃OH | 1,4-Conjugate Addition | 4-Methoxy-5-(hex-2-yn-1-ylidene)dihydrofuran-2(3H)-one |

Note: These are hypothetical products based on general reactivity principles.

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles, such as primary and secondary amines, are known to react readily with α,β-unsaturated carbonyl systems. nih.govyoutube.comyoutube.com Research on other furanone derivatives shows that reactions with amines can lead to Michael addition products or even ring-opening and rearrangement, depending on the substrate and conditions. For example, some furanones react with fatty amines via a condensation and a Michael reaction. researchgate.net The Michael addition of amines to α,β-unsaturated ketones is a well-established method for forming β-amino ketones. youtube.com

For this compound, a primary or secondary amine could add in a conjugate fashion to the butenolide ring at the C4 position. This would result in a β-amino lactone derivative. The extended conjugation also allows for the possibility of addition at the terminal alkyne carbon, which could lead to an enamine-type product after tautomerization. The relative basicity and steric bulk of the amine would play a significant role in determining the reaction pathway. researchgate.net

Table 2: Plausible Products from Reaction with Nitrogen-Centered Nucleophiles

| Nucleophile | Proposed Reaction Type | Potential Product Structure |

|---|---|---|

| R-NH₂ (Primary Amine) | 1,4-Conjugate Addition | 4-(Alkylamino)-5-(hex-2-yn-1-ylidene)dihydrofuran-2(3H)-one |

| R₂NH (Secondary Amine) | 1,4-Conjugate Addition | 4-(Dialkylamino)-5-(hex-2-yn-1-ylidene)dihydrofuran-2(3H)-one |

Note: These are hypothetical products based on general reactivity principles.

Reactivity with Sulfur and Selenium Nucleophiles

The electrophilic nature of the α,β-unsaturated lactone system in this compound makes it susceptible to attack by soft nucleophiles like those derived from sulfur and selenium. The reaction pathways are influenced by the nucleophile's nature and the reaction conditions. Generally, selenium-based nucleophiles are considered more potent than their sulfur counterparts. unipd.it

The addition of thiols to substituted 2(5H)-furanones can proceed via conjugate addition. For instance, in related 5-alkoxy-2(5H)-furanones, the reaction with thiols in the presence of a base like triethylamine (B128534) often results in the regioselective substitution at the C4 position of the lactone ring. researchgate.net For this compound, a Michael-type addition of a thiol or selenol to the C4-position is a probable outcome, leading to the formation of a more saturated furanone derivative.

Depending on the conditions, nucleophilic attack can also occur at other positions. Studies on highly reactive 3,4-dihalo-5-hydroxy-2(5H)-furanones have shown that reactions with mercaptans can lead to substitution at either the C4 or C5 carbon. nih.gov This highlights the nuanced reactivity of the furanone core.

Table 1: Illustrative Conditions for Nucleophilic Addition to Furanones

| Nucleophile | Reagents & Conditions | Product Type | Reference |

| Aromatic Thiols | Base (e.g., Triethylamine), Solvent (e.g., Ethanol) | 4-Thioether-substituted furanone | researchgate.net |

| 2-Mercaptoethanol | Acid Catalyst (H₂SO₄), Benzene | C5-substituted furanone derivative | nih.gov |

| Selenolates | Not specified in detail, but generally more reactive than thiolates | Selenium-containing furanone derivatives | unipd.it |

Carbon–Carbon Bond Formation Reactions

Arylation and Alkylation Strategies

The formation of new carbon-carbon bonds at the furanone scaffold or its side chain is crucial for synthesizing more complex molecules. Palladium-catalyzed cross-coupling reactions are effective for the direct C-H alkylation of furan (B31954) rings, typically at the C5 position. nih.gov While the C5 position of this compound is already substituted, this reactivity suggests that other positions on the furanone ring could be targeted for arylation or alkylation under suitable catalytic conditions. A proposed mechanism for such a reaction involves the generation of an alkyl radical from an alkyl iodide, which then adds to the furan ring. nih.gov

Alternative strategies like Friedel-Crafts alkylation are also known for furan derivatives, though they may suffer from a lack of selectivity. nih.gov For the title compound, C-C bond formation could also be envisioned at the terminal position of the alkyne via reactions with organometallic reagents.

Wittig and Related Olefination Reactions

The Wittig reaction provides a classic method for converting carbonyl groups into alkenes. masterorganicchemistry.comlibretexts.org The carbonyl group within the lactone ring of this compound presents a potential site for such a transformation. The reaction involves the attack of a phosphorus ylide on the carbonyl carbon. wikipedia.orgorganic-chemistry.org

This reaction would result in the opening of the furanone ring and the formation of a new exocyclic double bond, transforming the cyclic lactone into an open-chain carboxylic acid with a conjugated polyene-yne system. The stereochemical outcome of the Wittig reaction, yielding either the E or Z-alkene, is dependent on the nature of the ylide used. organic-chemistry.org The application of this reaction is a key strategy in the total synthesis of various natural products. researchgate.net

Table 2: General Scheme of a Wittig Reaction on a Furanone Carbonyl

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| Furanone | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Ring-opened alkene |

Ring Rearrangements and Transformations of the Furanone Core

The furanone ring is not inert and can undergo a variety of rearrangements and transformations, leading to different heterocyclic or acyclic structures. For example, some furanones can exist in equilibrium with their open-chain isomers. wikipedia.org

A significant transformation is the reaction with nitrogen nucleophiles, which can convert the furanone ring into a nitrogen-containing heterocycle. The reaction of 5-methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone with ammonia (B1221849) or primary amines has been shown to yield substituted 3-pyrrolin-2-ones. butlerov.com This transformation involves a nucleophilic attack on the carbonyl carbon, followed by ring-opening and subsequent recyclization with the nitrogen atom. Similar reactivity could be anticipated for this compound, providing a pathway to novel lactam structures. Other transformations of the furanone ring have been extensively reviewed. researchgate.net

Oxidation and Reduction Chemistry of this compound

The multiple unsaturated sites in this compound allow for a range of oxidation and reduction reactions. The oxidation of related furanone derivatives has been documented; for example, sulfur-containing furanones can be selectively oxidized to sulfoxides or sulfones using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.net The double bonds within the title compound could potentially be epoxidized under similar conditions. The oxidation of furfural (B47365) to 5-hydroxy-2(5H)-furanone using singlet oxygen is another relevant transformation of the core structure. wikipedia.org

Conversely, reduction of the molecule can also be achieved. Catalytic hydrogenation could selectively reduce the double or triple bonds in the structure, depending on the catalyst and reaction conditions used. The carbonyl group of the lactone could also be targeted for reduction, potentially leading to a diol after ring opening.

Catalytic Promoted Transformations and Reaction Mechanisms

Transition metal catalysis offers powerful tools to control the reactivity of complex molecules like this compound. Gold(I) catalysts, in particular, are known to activate alkynes toward nucleophilic attack. nih.gov The reaction of furan-yne systems with N-oxides in the presence of a Au(I) catalyst can lead to the formation of various dihydropyridinone and pyranone structures. nih.gov This suggests that the alkyne moiety in this compound can be a key reactive handle under gold catalysis, enabling complex skeletal rearrangements.

Palladium catalysts are also highly effective in promoting transformations of furanone systems. For instance, a Pd-catalyzed diastereoselective allylation of aldehydes with 3-bromomethyl-5H-furan-2-one has been developed. rsc.org Such catalytic systems can create new stereocenters with high control. The diverse reactivity enabled by transition metal catalysts opens up a wide range of synthetic possibilities for transforming this compound into novel and potentially bioactive compounds.

Tautomerism and Isomerization Pathways (e.g., Cyclic-Acyclic Forms)

The chemical behavior of this compound is significantly influenced by its potential for tautomerism and isomerization. These transformations involve the migration of atoms or groups within the molecule, leading to the formation of structural isomers with different chemical properties. The core structure, featuring a butenolide ring with an exocyclic double bond and a conjugated alkyne, presents several possibilities for such dynamic equilibria.

Prototropic Tautomerism

Prototropic tautomerism involves the migration of a proton, often accompanied by a shift in the position of a double bond. For this compound, two primary forms of prototropic tautomerism can be postulated based on the reactivity of related furanone systems.

Keto-Enol Tautomerism: The furanone ring itself contains a carbonyl group that can potentially enolize. While the endocyclic double bond is already part of a conjugated system, proton abstraction from the C4 position could theoretically lead to an enolic form. However, this is generally less favored in simple butenolides as it would disrupt the α,β-unsaturated system. More relevant is the potential for tautomerism involving the exocyclic ylidene group. Protonation at the α-carbon of the ylidene moiety could be followed by deprotonation at the C4 position of the furanone ring, leading to a dienol-type structure. The stability of such tautomers is highly dependent on the electronic effects of the substituents and the solvent environment. Polar solvents may stabilize the more polar keto form. nih.gov

Ring-Chain Tautomerism: This form of tautomerism involves the reversible opening of the lactone ring. youtube.com For this compound, this would entail the cleavage of the ester linkage to form an acyclic keto-acid. This process is typically catalyzed by acids or bases. The equilibrium between the cyclic lactone and the open-chain form is influenced by factors such as substitution, solvent, and temperature. acs.org For instance, γ-keto acids are known to exist in equilibrium with their cyclic lactol forms. acs.org The stability of the six-membered ring that can be formed through intramolecular cyclization often makes it a favorable process. youtube.com

Geometric Isomerization

The exocyclic double bond in this compound introduces the possibility of geometric isomerism (cis-trans or E/Z isomerism). libretexts.orgunizin.org The molecule can exist as two diastereomers, depending on the spatial arrangement of the substituents around the double bond.

(E/Z)-Isomerization: The barrier to rotation around the exocyclic C=C bond determines the stability and interconversion of the (E) and (Z) isomers. ramauniversity.ac.in This isomerization can be induced by thermal or photochemical stimuli. The relative stability of the isomers is dictated by steric and electronic factors. The isomer with less steric hindrance between the furanone ring and the hexynyl group is generally more stable. Computational studies on related systems, such as α,β-unsaturated indanones, provide insight into the stereochemistry of exocyclic double bonds. acs.org

The interconversion between these isomers is a crucial aspect of the compound's reactivity, as the different spatial arrangements can lead to distinct biological activities and chemical behaviors.

Hypothetical Isomerization Data

| Isomerization Pathway | Isomer 1 | Isomer 2 | Conditions for Interconversion | Influencing Factors |

| Geometric Isomerism | (5Z)-(Hex-2-yn-1-ylidene)furan-2(5H)-one | (5E)-(Hex-2-yn-1-ylidene)furan-2(5H)-one | Heat, Light (Photochemical) | Steric hindrance, Solvent polarity |

| Ring-Chain Tautomerism | This compound (Cyclic) | 4-Oxo-5-decen-2-ynoic acid (Acyclic) | Acid or Base catalysis | pH, Solvent, Temperature |

This table is illustrative and intended to represent the potential chemical behavior of the compound based on established principles of organic chemistry.

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Hex 2 Yn 1 Ylidene Furan 2 5h One

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray Diffraction (XRD) is a premier analytical technique for determining the detailed atomic and molecular structure of a crystalline solid. libretexts.org By analyzing the diffraction pattern of an X-ray beam scattered by the ordered atoms within a crystal, one can elucidate its three-dimensional structure with high precision. umass.edu This method is considered the gold standard for unambiguous structural determination in the solid state.

For a molecule like 5-(Hex-2-yn-1-ylidene)furan-2(5H)-one, single-crystal XRD would provide definitive proof of its molecular conformation, including the precise bond lengths, bond angles, and torsional angles of the furanone ring, the hexynylidene side chain, and their spatial relationship. The technique works by passing a focused beam of X-rays through a single crystal of the material. libretexts.org The electrons of the atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. This pattern is directly related to the arrangement of atoms in the crystal via Bragg's Law. umass.edu

The analysis of this diffraction data allows for the construction of an electron density map of the unit cell, from which the positions of individual atoms can be resolved. This would confirm the E/Z geometry of the exocyclic double bond and reveal the packing of the molecules in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or van der Waals forces. While specific crystallographic data for this compound is not publicly available, the table below outlines the typical parameters that would be determined in such an analysis.

Table 1: Typical Parameters Obtained from Single-Crystal X-ray Diffraction Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Defines the basic crystal system and packing dimensions. |

| Space Group | The set of symmetry operations describing the crystal's symmetry. | Provides information on the chirality and packing symmetry of the molecules. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Allows for the calculation of all bond lengths, bond angles, and torsion angles. |

| Bond Lengths/Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the covalent structure, including the lengths of C=C, C≡C, and C=O bonds. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Defines the 3D shape, including the planarity of the furanone ring and the orientation of the side chain. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal. | Reveals intermolecular forces that stabilize the crystal structure. |

This table is illustrative of the data generated from an XRD experiment.

Chromatographic Separation Techniques for Purity and Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatographic methods are indispensable for separating individual components from a mixture and for assessing the purity of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS would be an effective method to determine its purity, identify potential isomers, and detect trace impurities from its synthesis. In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. semanticscholar.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. The retention time from the GC and the mass spectrum from the MS together provide high confidence in compound identification. semanticscholar.orgnih.gov Research on related furanone compounds, such as furaneol, has utilized GC-MS for quantification in complex matrices, often involving a derivatization step to improve volatility and thermal stability. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is well-suited for compounds that are non-volatile or thermally labile. A study on the simultaneous determination of acrylamide (B121943) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in food samples utilized LC-tandem MS (LC-MS/MS) for sensitive and selective quantification. nih.gov This approach involves separating compounds in the liquid phase followed by MS detection. nih.gov For this compound, LC-MS could be employed for purity analysis and for studying its presence in complex biological or environmental samples without the need for derivatization. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the parent ion. rsc.org

Table 2: Illustrative GC-MS Conditions for Analysis of Related Furanone Compounds

| Parameter | Condition | Purpose |

|---|---|---|

| GC System | Perkin Elmer Clarus 500 or similar semanticscholar.org | Separation of volatile compounds. |

| Column | Elite-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm df semanticscholar.org | Non-polar column separates compounds based on boiling point. |

| Carrier Gas | Helium at a constant flow rate (e.g., 0.9 mL/min) semanticscholar.org | Inert gas to move the sample through the column. |

| Oven Program | Temperature ramp (e.g., 70°C to 220°C) semanticscholar.org | Allows for the separation of compounds with a range of boiling points. |

| Inlet Temperature | 240°C semanticscholar.org | Ensures rapid vaporization of the sample. |

| Ionization Mode | Electron Impact (EI) at 70 eV semanticscholar.org | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole or Ion Trap | Filters ions based on their mass-to-charge ratio (m/z). |

| Scan Range | 50-500 m/z semanticscholar.org | Detects a wide range of fragment ions to build a complete mass spectrum. |

This table is based on typical parameters reported for GC-MS analysis of organic compounds and furanone derivatives. semanticscholar.org

Quantitative Analytical Methodologies for this compound

Accurate quantification is crucial for many applications, from chemical synthesis to metabolic studies. While chromatographic methods are often used for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative.

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of substances or their concentration in solution. mdpi.com The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for accurate quantification without the need for identical calibration standards for the analyte. mdpi.comox.ac.uk

While a specific validated qNMR procedure for this compound has not been published, a detailed and validated ¹H qNMR method for the quantification of a structurally related compound, 5-hydroxymethyl-2(5H)-furanone, provides a clear blueprint for how such a procedure would be developed. nih.govnih.gov This method demonstrates the high accuracy and precision achievable with qNMR. nih.gov

The procedure involves dissolving a precisely weighed amount of the sample and a certified internal standard in a deuterated solvent. nih.gov Key experimental parameters, such as the relaxation delay (D1), must be carefully optimized to ensure complete relaxation of all relevant protons, which is essential for accurate integration. nih.gov The concentration of the analyte is then calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard of known concentration. nih.govresearchgate.net

A study on 5-hydroxymethyl-2(5H)-furanone used vanillin (B372448) as an internal standard, as its aldehydic proton signal at 9.77 ppm is well-separated from the signals of the furanone. nih.gov The validation of the method demonstrated excellent linearity, accuracy, and precision. nih.govresearchgate.net

Table 3: Validation Parameters from a ¹H qNMR Method for 5-Hydroxymethyl-2(5H)-furanone

| Validation Parameter | Result | Significance |

|---|---|---|

| Linearity (R²) | 1 nih.gov | Perfect correlation between the true concentration and the measured signal ratio. |

| Accuracy (Relative Error) | -1.62% to 4.25% nih.gov | The closeness of the measured value to the true value is very high. |

| Precision (Reproducibility) | 30.51 mg ± 0.4% nih.gov | The measurements are highly repeatable under the same conditions. |

| Limit of Detection (LOD) | 0.14 mg nih.gov | The lowest amount of analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | 0.59 mg nih.gov | The lowest amount of analyte that can be accurately quantified. |

Data sourced from a validated qNMR procedure for 5-hydroxymethyl-2(5H)-furanone, demonstrating the potential of the technique for related compounds. nih.govresearchgate.net

Developing a similar qNMR method for this compound would require the selection of a suitable internal standard with non-overlapping signals and careful optimization and validation to ensure reliable and accurate quantification. frontiersin.org

Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar of 5 Hex 2 Yn 1 Ylidene Furan 2 5h One and Furanone Derivatives

Mechanistic Basis of Allelopathic and Phytotoxic Activity

Inhibition of Plant Growth and Development

Furanone derivatives have been identified as potent inhibitors of plant growth. For instance, 3,4,5-trimethyl-2(5H)-furanone, a compound isolated from plant-derived smoke, is known to be a seed germination inhibitor. nih.gov Other related compounds, such as 5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one, have demonstrated phytotoxic effects against various weeds like cress and barnyard grass. nih.gov

Allelochemicals can impede plant development through several general mechanisms:

Inhibition of Germination and Growth: They can prevent seed germination and retard the extension of roots and shoots, giving the allelopathic plant a competitive advantage. nih.gov

Nutrient Uptake Disruption: Allelochemicals can alter the availability of soil nutrients or interfere with the plant's ability to absorb essential elements like nitrogen and potassium. nih.gov

Photosynthesis Impairment: Some compounds inhibit chlorophyll (B73375) synthesis or accelerate its degradation, leading to reduced photosynthetic capacity. nih.gov

Respiratory Alteration: They can affect cellular respiration by disrupting processes like oxidative phosphorylation and mitochondrial electron transfer. nih.gov

Molecular Interactions Underlying Phytotoxicity

The phytotoxicity of furanones can be attributed to specific molecular interactions. Furanone metabolites produced by the rhizobacterium Pseudomonas jessenii, namely 3-[(1R)-hydroxyoctyl]-5-methylene-2(5H)-furanone and 3-[(1R)-hydroxyhexyl]-5-methylene-2(5H)-furanone, exhibit inhibitory effects against phytopathogenic oomycetes. patsnap.com The mechanism involves the disorganization of actin filaments within the hyphae of these plant pathogens. patsnap.com This disruption of the cytoskeleton leads to abnormal growth, such as hyperbranching and swelling, and ultimately inhibits their pathogenic advancement. patsnap.com It is plausible that furanones like 5-(Hex-2-yn-1-ylidene)furan-2(5H)-one could exert phytotoxic effects on plants through similar disruptions of fundamental cellular processes.

Broader Biological Activity Mechanisms of Related Furan-2(5H)-one Scaffolds

The furan-2(5H)-one moiety is a key pharmacophore that confers a wide range of biological activities. Its presence in a molecule often signals potential as an antimicrobial or antitumor agent. nih.gov

Antimicrobial and Antifungal Action Mechanisms

Furanone derivatives are well-documented for their efficacy against a spectrum of microbial and fungal pathogens. google.comnih.gov Their mechanisms of action are multifaceted and include:

Inhibition of Biofilm Formation: Halogenated furanones, originally isolated from the marine alga Delisea pulchra, are known to inhibit biofilm formation in bacteria like E. coli. google.com The compound 2(5H)-furanone has been shown to be a potent quorum sensing inhibitor, disrupting the cell-to-cell signaling that bacteria use to coordinate biofilm formation. This action can make pathogens more susceptible to conventional antibiotics. nih.gov

Disruption of Cell Cycle: Some furanone derivatives exert their antimicrobial effect by arresting the bacterial cell cycle, typically at the S and G2/M phases. google.com

Enzyme Modification: The antimicrobial activity of natural furan (B31954) derivatives can be achieved through the modification of microbial enzymes, selectively inhibiting their growth. google.com

Actin Disorganization: As mentioned previously, certain furanones disrupt the actin cytoskeleton in oomycetes, a mechanism that is also effective against fungal pathogens. patsnap.com

Interactive Table: Antimicrobial Activity of Furan-2(5H)-one Derivatives

| Compound/Derivative Class | Organism(s) Affected | Mechanism of Action |

| Halogenated Furanones | E. coli, P. aeruginosa, S. aureus | Inhibition of quorum sensing, biofilm formation. google.com |

| 2(5H)-furanone | Aeromonas hydrophila | Quorum sensing inhibition. |

| P. jessenii Furanones | A. cochlioides, P. aphanidermatum | Actin disorganization. patsnap.com |

| General Furanones | Gram-positive & Gram-negative bacteria | Cell cycle arrest (S and G2/M phase). google.com |

Antitumor and Anticancer Modalities

The furan-2(5H)-one scaffold is a prominent feature in many compounds developed for their antitumor and anticancer properties. Structure-activity relationship (SAR) studies have shown that modifications to the furanone ring and its substituents can significantly influence cytotoxicity against cancer cell lines. For example, introducing halogen atoms or a nitro group to the aromatic ring of 5-arylidene-2(5H)-furanone derivatives was found to increase their cytotoxic effects.

Mechanisms underlying these anticancer activities include:

DNA Interaction: Certain bis-2(5H)-furanone derivatives have been shown to interact significantly with DNA, suggesting that DNA may be a primary target for their anticancer action. nih.gov This interaction can lead to the induction of cell cycle arrest, particularly in the S-phase. nih.gov

Induction of Apoptosis: Naphthoquinone-furan-2-cyanoacryloyl hybrids can trigger the generation and accumulation of reactive oxygen species (ROS), which contributes to the induction of apoptosis (programmed cell death) in cancer cells.

Enzyme Inhibition: A critical mechanism for many anticancer agents is the inhibition of enzymes essential for cancer cell proliferation and survival.

Mechanisms of Enzyme Inhibition (e.g., kinases, COX-1, topoisomerase I, p53 activity)

Furanone derivatives have been shown to inhibit several key enzymes implicated in cancer and inflammation.

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Several novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives have been identified as potent inhibitors of topoisomerase I (Topo I). Their mechanism involves not only stabilizing the covalent complex between the drug, enzyme, and DNA (similar to the action of camptothecin) but also interfering with the initial binding between Topo I and DNA. Other complex scaffolds incorporating a furan ring have been found to inhibit both topoisomerase I and II.

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. An antitumor agent based on an anthra[2,3-b]furan-5,10-dione scaffold was found to decrease the activity of selected human protein kinases, indicating that these compounds can have multiple intracellular targets.

Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for producing prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.gov While COX-2 is the primary target for anti-inflammatory drugs, COX-1 is also implicated in these processes. nih.gov A patent for diaryl-2-(5H)-furanones describes them as selective COX-2 inhibitors. Non-steroidal anti-inflammatory drugs (NSAIDs) work by blocking these enzymes. The ability of furanone-based structures to inhibit COX enzymes positions them as potential anti-inflammatory agents.

p53 Regulation: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. The anticancer mechanisms of quinones, which have been hybridized with furan scaffolds, include the regulation of p53.

Interactive Table: Enzyme Inhibition by Furan-2(5H)-one Derivatives and Related Scaffolds

| Enzyme Target | Furanone Derivative Class | Mechanism of Inhibition |

| Topoisomerase I | 4-(4-substituted amidobenzyl)furan-2(5H)-ones | Stabilization of drug-enzyme-DNA complex; interference with enzyme-DNA binding. |

| Topoisomerase I & II | Anthra[2,3-b]furan-3-carboxamides | Attenuation of DNA unwinding. |

| Protein Kinases | Anthra[2,3-b]furan-3-carboxamides | Decreased kinase activity. |

| Cyclooxygenase-2 (COX-2) | Diaryl-2-(5H)-furanones | Selective inhibition of the COX-2 enzyme. |

Modulation of Cellular Pathways (e.g., downregulation of survivin, activation of caspase-3)

The cytotoxic effects of many bioactive compounds, including potentially those in the furanone class, are often executed by inducing programmed cell death, or apoptosis. This process is tightly regulated by a complex network of cellular pathways. Two pivotal players in this process are the inhibitor of apoptosis protein (IAP) family member, survivin, and the executioner enzyme, caspase-3.

Survivin is highly expressed in most human cancers and is associated with tumor progression and resistance to therapy. Its primary role is to inhibit apoptosis by blocking the activation of caspases. Therefore, the downregulation of survivin is a key therapeutic strategy for inducing tumor cell death. Studies on various anti-cancer agents have demonstrated that a reduction in survivin expression, at both the mRNA and protein levels, is a critical step in triggering apoptosis. nih.gov

The activation of caspases is a hallmark of apoptosis. Caspases are a family of cysteine proteases that exist as inactive zymogens (pro-caspases) in healthy cells. Upon receiving an apoptotic signal, initiator caspases (like caspase-9) are activated, which in turn cleave and activate executioner caspases (like caspase-3). mdpi.com Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. nih.govmdpi.com The induction of apoptosis by bioactive compounds is frequently linked to the robust activation of caspase-3. nih.govnih.gov Research on the indole (B1671886) derivative LCT-3d, for instance, showed it modulated mitochondrial-related proteins and cleaved-caspases 3 and 9 to induce apoptosis. researchgate.net Similarly, the natural product sinulariolide (B1237615) was found to decrease levels of pro-caspase-3 and pro-caspase-9 while increasing the active, cleaved forms of these enzymes, confirming the activation of the caspase cascade. mdpi.com

The interplay between survivin and caspase-3 is crucial; the downregulation of survivin relieves the inhibition on the caspase cascade, facilitating the activation of caspase-3 and ensuring the efficient execution of the apoptotic program. nih.gov Therefore, a primary mechanism by which furanone derivatives may exert cytotoxic activity involves the dual action of suppressing anti-apoptotic proteins like survivin and promoting the activation of pro-apoptotic executioner caspases.

Table 1: Key Proteins in Furanone-Relevant Apoptotic Pathways

| Protein | Family | Function in Apoptosis | Effect of Modulator |

|---|---|---|---|

| Survivin | Inhibitor of Apoptosis (IAP) | Inhibits caspase activation, blocks apoptosis. | Downregulation promotes cell death. nih.gov |

| Caspase-3 | Cysteine Protease (Executioner) | Cleaves cellular proteins to execute apoptosis. | Activation is a hallmark of apoptosis. mdpi.comnih.gov |

| Caspase-9 | Cysteine Protease (Initiator) | Activates executioner caspases (e.g., Caspase-3). | Activation initiates the caspase cascade. mdpi.com |

Anti-inflammatory and Antioxidant Mechanisms

Furanone derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents, acting through multiple molecular mechanisms. nih.gov The anti-inflammatory actions of these compounds can be broadly attributed to their ability to modulate key enzymes and signaling pathways involved in the inflammatory response. nih.gov

A prominent mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In a study on the furan-2,5-dione derivative BPD, the compound was found to suppress the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β). nih.gov This suppression was achieved by preventing the activation of NF-κB. BPD inhibited the phosphorylation of key upstream kinases (TAK1, IKK), which in turn prevented the degradation of the NF-κB inhibitor, IκB-α, and blocked the nuclear translocation of NF-κB. nih.gov

Furthermore, some furanone derivatives exhibit direct inhibitory effects on pro-inflammatory enzymes. researchgate.net Studies have reported the development of furanones that act as dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, respectively. researchgate.net The compound BPD was also shown to directly inhibit COX-2 activity, in addition to suppressing its expression. nih.gov

The antioxidant activity of these compounds often complements their anti-inflammatory effects. The mechanisms primarily involve radical scavenging, which neutralizes reactive oxygen species (ROS) that can promote inflammation and cellular damage. nih.gov A study on flavanones with a dithiocarbamic moiety proposed a mechanism where the compounds donate a hydrogen atom to stabilize free radicals, with the resulting compound being stabilized by resonance. mdpi.com Such phytochemicals can also bolster the cellular antioxidant defense system by promoting the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov

Table 2: Anti-inflammatory and Antioxidant Mechanisms of Furanone Derivatives

| Mechanism | Key Target/Pathway | Outcome | Reference |

|---|---|---|---|

| Anti-inflammatory | NF-κB Pathway | Decreased expression of COX-2, iNOS, TNF-α, IL-1β, IL-6. | nih.gov |

| Anti-inflammatory | COX/LOX Enzymes | Direct inhibition of prostaglandin (B15479496) & leukotriene synthesis. | researchgate.net |

| Antioxidant | Reactive Oxygen Species (ROS) | Direct radical scavenging to reduce oxidative stress. | nih.govmdpi.com |

Inhibition of Biofilm Formation Mechanisms

A significant area of research for furanones is their ability to inhibit the formation of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. researchgate.net The primary mechanism behind this activity is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov

Many furanone derivatives are structural analogues of bacterial signaling molecules, particularly N-acylhomoserine lactones (AHLs), which are used as autoinducers in the QS systems of many Gram-negative bacteria. nih.gov By mimicking these molecules, furanones can competitively bind to their cognate receptor proteins, thereby blocking the signal from being received and disrupting the entire communication circuit. Research has shown that 2(5H)-furanone can effectively interfere with a wide range of AHL signal compounds, indicating its potential as a broad-spectrum QS inhibitor. nih.gov

The disruption of QS leads to a number of downstream effects that prevent biofilm establishment. These include:

Inhibition of Biofilm Matrix Production: QS signaling controls the expression of genes responsible for producing the extracellular polymeric substances (EPS) that form the structural matrix of the biofilm. By blocking QS, furanones prevent the synthesis of this protective matrix. preprints.org

Reduction of Virulence Factor Production: The expression of many virulence factors, such as pyocyanin (B1662382) and elastase in Pseudomonas aeruginosa, is under QS control. Halogenated furanones have been shown to inhibit the production of these factors. preprints.org

Inhibition of Motility: Swarming motility, a type of coordinated movement required for surface colonization and biofilm expansion, is also often regulated by QS. Furanones have been observed to suppress this behavior in pathogenic bacteria. preprints.org

Table 3: Mechanisms of Biofilm Inhibition by Furanone Derivatives

| Furanone Type | Target Pathway | Model Organism | Effect | Reference |

|---|---|---|---|---|

| 2(5H)-furanone | AHL-mediated Quorum Sensing | Aeromonas hydrophila | Inhibited biofilm formation. | nih.gov |

| Bromo-furan-2(5H)-one | Quorum Sensing Systems (QSS) | Pseudomonas aeruginosa | Inhibited biofilm, pyocyanin production, and swarming. | preprints.org |

| (Z)-5-(bromomethylene) furan-2(5H)-one | AI-2 Signaling Pathway (presumed) | Streptococcus species | Decreased biofilm formation. | researchgate.net |

Advanced Structure-Activity Relationship (SAR) Studies of Furanone Derivatives

Influence of Functional Group Modifications on Biological Response

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific chemical features of a molecule contribute to its biological activity. For furanone derivatives, extensive SAR studies have been conducted to optimize their cytotoxic, anti-inflammatory, and anti-biofilm properties.

The 2(5H)-furanone core is recognized as a key pharmacophore, but its activity is profoundly influenced by the nature and position of its substituents. researchgate.net

Substituents on an Arylidene Moiety: For 5-arylidene-2(5H)-furanone derivatives evaluated for cytotoxicity, the introduction of specific functional groups onto the aromatic ring was shown to be critical. The addition of electron-withdrawing groups, such as halogen atoms (e.g., chloro, bromo) or a nitro group, at the 3-position of the benzylidene ring significantly increased cytotoxic activity against cancer cell lines. nih.govresearchgate.net The 5-(3-nitrobenzylidene)-2(5H)-furanone was identified as a particularly potent compound in one such study. nih.gov

Modifications of the Core Structure: The combination of the furanone's unsaturated γ-lactone moiety with other functional groups has been explored to enhance or diversify bioactivity. Adding a sulfonyl group is one such strategy that has been used to create novel derivatives with antimicrobial properties. nih.gov

Complex Heterocyclic Derivatives: In more complex structures like the furan-containing indazole derivative YC-1, SAR studies have provided a detailed map of functional group importance. For instance, replacing the furan ring with other heterocycles like isoxazole (B147169) or 1H-pyrazole resulted in better activity in certain assays. nih.gov Furthermore, modifications to the benzyl (B1604629) group at the N1 position of the indazole core revealed that substitution on the aromatic ring, particularly with a fluorine atom at the ortho position, was beneficial for activity. nih.gov These studies highlight that biological response is a result of the interplay between all components of the molecular structure.

Table 4: SAR Summary for Furanone Derivatives

| Molecular Scaffold | Modification | Effect on Bioactivity | Reference |

|---|---|---|---|

| 5-Arylidene-2(5H)-furanone | Addition of Halogen or Nitro group to aromatic ring | Increased cytotoxicity | nih.govresearchgate.net |

| 2(5H)-furanone | Addition of a sulfonyl group | Diversified biological (antimicrobial) activity | nih.gov |

| 3-(Furan)-1-benzyl indazole (YC-1 type) | Replacement of furan with 1H-pyrazole | Increased inhibitory performance | nih.gov |

Stereochemical Aspects and Chiral Recognition in Bioactivity

Chirality, or the "handedness" of a molecule, is a critical factor in drug design and biological activity. Because biological targets like enzymes and receptors are themselves chiral macromolecules, they often exhibit a high degree of stereoselectivity, interacting differently with each enantiomer of a chiral drug. nih.gov This can result in one enantiomer being significantly more active or having a different biological profile than its mirror image. nih.gov

In the context of furanone derivatives, the importance of stereochemistry is increasingly recognized.

Synthesis of Chiral Furanones: Researchers have focused on the synthesis of optically active furanone derivatives to explore the impact of stereochemistry on their function. For example, a series of chiral 2(5H)-furanone sulfones were synthesized using terpene moieties (l-menthol or l-borneol) as chiral auxiliaries. nih.gov The resulting compounds, with defined stereochemistry, demonstrated notable antimicrobial and anti-biofilm activity, underscoring the value of stereocontrolled synthesis. nih.gov

Diastereomeric Considerations: In molecules with multiple chiral centers, different diastereoisomers can be formed. For flavanones, which are structurally related to some furanone derivatives, the relative orientation of substituents at the C-2 and C-3 positions (syn vs. anti) results in diastereomers that can have different properties. mdpi.com The coupling constants in NMR spectroscopy are often used to determine the relative stereochemistry of these isomers. mdpi.com

Table 5: Importance of Stereochemistry in Furanone Bioactivity

| Concept | Description | Significance | Reference |

|---|---|---|---|

| Chiral Recognition | Biological targets (enzymes, receptors) are chiral and interact selectively with specific enantiomers. | One enantiomer may be more potent or have a different effect than the other. | nih.gov |

| Stereospecific Synthesis | The use of chiral starting materials or catalysts to produce a single, desired enantiomer. | Allows for the evaluation of individual enantiomers and optimization of activity. | nih.gov |

| Diastereomers | Stereoisomers that are not mirror images, occurring in molecules with multiple chiral centers. | Can have different physical and biological properties. Their relative orientation is crucial. | mdpi.com |

| Conformational Analysis | Determining the 3D arrangement of atoms in a molecule, which is influenced by its stereochemistry. | Essential for understanding how a ligand fits into a binding site. | unina.it |

Pharmacophore Development for Targeted Chemical Biology Design

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov Pharmacophore modeling is a powerful computational tool used in rational drug design to identify novel, active compounds and to optimize lead candidates. nih.govfiveable.me

The development of a pharmacophore model is a multi-step process:

Ligand Selection and Alignment: A set of molecules with known activity against a specific target is selected. Their 3D structures, including correct stereochemistry, are determined. unina.it These molecules are then superimposed in 3D space to identify the common spatial arrangement of key chemical features. unina.it

Feature Identification: The essential chemical features responsible for activity are identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Model Generation and Validation: A 3D model representing the spatial arrangement of these identified features is generated. fiveable.me This model is then validated to ensure it can distinguish between active and inactive compounds, confirming its predictive power. fiveable.me

For furanone derivatives, the 2(5H)-furanone skeleton itself is considered an important pharmacophore, present in many natural products and drugs. researchgate.net The SAR studies discussed previously provide the raw data needed to build detailed pharmacophore models. For example, the knowledge that an electron-withdrawing group at a specific position on an arylidene ring enhances cytotoxicity allows for the inclusion of a hydrogen bond acceptor or electronegative feature at that vector in the model. nih.govresearchgate.net

Once developed, a pharmacophore model serves as a 3D query for virtual screening of large chemical databases to find new and structurally diverse molecules that match the pharmacophore and are therefore likely to be active. unina.it This approach, known as scaffold hopping, can lead to the discovery of novel chemical entities with the desired biological activity. unina.it Furthermore, these models are crucial for lead optimization, guiding chemists in modifying a known active compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Table 6: Steps in Pharmacophore Model Development

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Ligand Analysis | Selection of a diverse set of active compounds and determination of their bioactive conformations. | To provide the structural basis for the model. | unina.it |

| 2. Feature Identification | Identification of common chemical features (e.g., H-bond donors/acceptors, hydrophobic centers). | To define the essential elements for molecular recognition. | nih.gov |

| 3. 3D Superimposition | Alignment of the ligands to find a common 3D arrangement of the identified features. | To create a spatial map of the required features. | unina.it |

| 4. Model Generation | Creation of a 3D hypothesis that represents the pharmacophore. | To have a computational tool for screening and design. | fiveable.me |

| 5. Validation | Testing the model's ability to differentiate between known active and inactive molecules. | To ensure the model is robust and predictive. | fiveable.me |

Theoretical and Computational Chemistry Studies of 5 Hex 2 Yn 1 Ylidene Furan 2 5h One

Electronic Structure and Molecular Conformation Analysis

Understanding the three-dimensional arrangement of atoms and the distribution of electrons is fundamental to predicting a molecule's physical and chemical properties. Computational methods offer a window into these microscopic features.